B1193400 PLX9486

PLX9486

カタログ番号: B1193400
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor this compound binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies;  it plays a key role in the regulation of cell differentiation and proliferation.

科学的研究の応用

Introduction to PLX9486

This compound is a selective tyrosine kinase inhibitor designed to target mutations in the KIT gene, particularly those associated with gastrointestinal stromal tumors (GISTs). It has shown promise in both preclinical and clinical settings, particularly for patients with imatinib-resistant GISTs. This article explores the applications of this compound, detailing its efficacy, mechanisms of action, and potential combinations with other therapies.

Key Features

  • Selectivity : this compound is over 150-fold more selective for mutant forms of KIT compared to the wild-type receptor .
  • Combination Potential : When used alongside sunitinib, a type II KIT inhibitor, this compound can target a broader spectrum of mutations, enhancing therapeutic efficacy .

Efficacy in GISTs

This compound has been evaluated in several clinical trials focusing on patients with advanced GISTs:

  • Phase 1/2 Studies : These studies demonstrated that this compound alone or in combination with sunitinib resulted in a median progression-free survival (PFS) of approximately 12 months for patients who had previously been heavily treated .
  • Patient-Derived Xenograft Models : In preclinical studies using patient-derived xenograft models, this compound exhibited significant antitumor activity by reducing tumor proliferation and inhibiting MAPK pathway activation .

Case Study Insights

  • Single-Agent Efficacy : In a cohort treated with this compound monotherapy, patients experienced varying degrees of clinical benefit, with some achieving complete responses .
  • Combination Therapy : The combination of this compound and sunitinib showed enhanced efficacy, leading to higher clinical benefit rates compared to either drug alone. For instance, patients receiving the combination therapy had an 80% clinical benefit rate .

Pharmacodynamics and Safety Profile

This compound has shown a favorable safety profile across various studies. No dose-limiting toxicities were reported during trials, indicating its potential for long-term use in managing resistant GISTs. The pharmacodynamic analysis revealed significant reductions in markers associated with tumor growth following treatment .

Summary of Clinical Findings

Study TypeTreatmentMedian PFSClinical Benefit Rate
MonotherapyThis compound1.74 months (500 mg) / 5.75 months (1000 mg)14% (500 mg) / 50% (1000 mg)
CombinationThis compound + Sunitinib12 months80%

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PLX9486;  PLX-9486;  PLX 9486.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。